molecular formula C18H16BrN3O3 B14990047 2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B14990047
M. Wt: 402.2 g/mol
InChI Key: SBAHTDZOHLFLKP-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated phenoxy group, a methyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-methylphenol with an appropriate acylating agent to form the phenoxyacetyl derivative. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The brominated phenoxy group may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Uniqueness

Compared to similar compounds, 2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide stands out due to its unique combination of a brominated phenoxy group and an oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

InChI

InChI=1S/C18H16BrN3O3/c1-12-9-14(19)7-8-15(12)24-11-16(23)20-10-17-21-18(22-25-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

SBAHTDZOHLFLKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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